1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety, a phenoxy group, and a morpholinopropanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The final step involves the formation of the morpholinopropanol backbone through a nucleophilic substitution reaction, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the phenoxy and morpholinopropanol groups contribute to its binding affinity to receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol
- 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-aminopropan-2-ol
- 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-hydroxypropan-2-ol
Uniqueness
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of an adamantane moiety with a phenoxy and morpholinopropanol backbone. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO3.ClH/c25-21(15-24-5-7-26-8-6-24)16-27-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h1-4,17-19,21,25H,5-16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQQNXNOHGAIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.